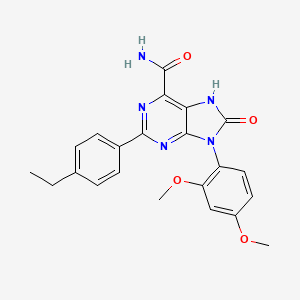
9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomeric Studies and Hydrogen Bonding Analysis
Research on tautomeric dihydropurine derivatives, such as the study by Beagley et al. (1995), provides insight into the hydrogen bonding and tautomerism of purine compounds. Such studies are crucial for understanding the chemical behavior and potential biological interactions of purine derivatives, including the compound . The differences in hydrogen bonding patterns and bond lengths can impact the compound's stability and reactivity, which are essential factors in drug design and material science applications (Beagley et al., 1995).
Electrochromic and Photoluminescence Properties
Chang and Liou (2008) explored the electrochromic and photoluminescence properties of novel aromatic polyamides with pendent triphenylamine (TPA) units. Studies like this indicate the potential for using purine derivatives in developing materials with unique optical and electronic properties. Such materials could be applied in sensors, displays, and photovoltaic devices, highlighting the versatility of purine-based compounds in material science (Chang & Liou, 2008).
Cytotoxic Activity for Cancer Research
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrate the potential of purine analogs in medicinal chemistry, particularly in cancer research. The cytotoxic activity against various cancer cell lines underscores the importance of such compounds in developing new therapeutic agents. This research avenue could be relevant for the compound , suggesting its potential application in drug discovery for oncology (Deady et al., 2003).
Antimicrobial and Docking Studies
Spoorthy et al. (2021) and Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of various thiazolidin-thiophene and tetrazol-thiophene carboxamides. Such studies provide a foundation for understanding the interaction mechanisms of purine derivatives with biological targets. The antimicrobial activity and the insights from docking studies can guide the development of new antibiotics or antiviral agents, showcasing another significant application area for purine-based compounds (Spoorthy et al., 2021); (Talupur et al., 2021).
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-4-12-5-7-13(8-6-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFOJZLIWXEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

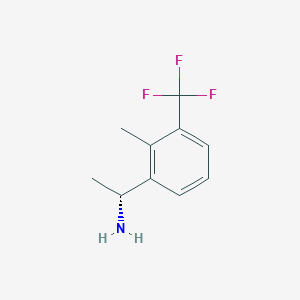


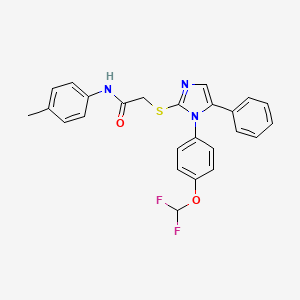
![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)
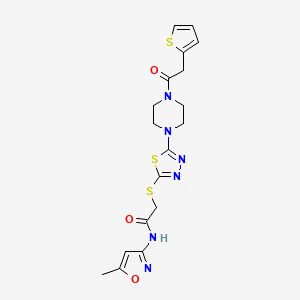
![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)


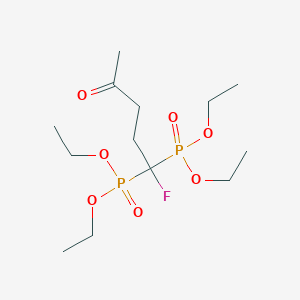
![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)
![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)